molecular formula C18H21N5O3S B2780908 ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852144-08-2

ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No. B2780908
CAS RN: 852144-08-2
M. Wt: 387.46
InChI Key: NMAWKSPXDHJXMM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate and its analogs have been synthesized and structurally characterized, highlighting their potential in various scientific applications. For instance, a series of novel compounds synthesized from benzothiazole derivatives and ethyl bromocyanoacetate exhibited good yields, confirmed through spectroscopic techniques (Nassiri & Milani, 2020). Additionally, structural determinations have provided insights into the molecular geometries of related compounds, as exemplified by the crystallographic analysis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, revealing the planarity and molecular interactions within the crystal structure (Karczmarzyk et al., 2012).

Molecular Structure and Reactivity

Investigations into the molecular structure and reactivity of this compound derivatives have been comprehensive. The X-ray structure, Hirshfeld analysis, and DFT studies of new hits of triazolyl-indole bearing alkylsulfanyl moieties have provided valuable information on their molecular packing, atomic charge distribution, and electronic properties, facilitating understanding of their reactivity and potential applications (Boraei et al., 2021).

DNA Binding Interactions

The synthesis and study of ethyl 2-(2-acetamidothiazol-4-yl)acetate for DNA binding interactions highlight the potential biomedical applications of these compounds. Experimental and theoretical investigations have shown that these compounds can bind well with DNA, suggesting a basis for designing potent antitumor agents (Iqbal et al., 2019).

Corrosion Inhibition

Research on novel triazole derivatives, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, has demonstrated their efficacy as ecological corrosion inhibitors for mild steel in acidic environments. These studies combine experimental techniques with theoretical approaches to understand the mechanisms of corrosion inhibition and the interaction of these molecules with metal surfaces, indicating their importance in industrial applications (Nahlé et al., 2021).

Antimicrobial and Antitumor Activities

The development of compounds based on this compound for antimicrobial and antitumor activities underscores their potential in therapeutic applications. Studies on similar compounds have revealed promising inhibitory effects against various microbial strains and cancer cell lines, offering a pathway to new treatments (Albratty et al., 2017).

properties

IUPAC Name

ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-3-23-17(13-9-19-14-8-6-5-7-12(13)14)21-22-18(23)27-11-15(24)20-10-16(25)26-4-2/h5-9,19H,3-4,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWKSPXDHJXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC(=O)OCC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.